

An In-depth Technical Guide to 2-(Difluoromethoxy)benzyl bromide

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Compound of Interest

Compound Name: 2-(Difluoromethoxy)benzyl bromide

Cat. No.: B1349796

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-(Difluoromethoxy)benzyl bromide**, a versatile reagent and building block in modern organic and medicinal chemistry. The document details its molecular structure, physicochemical properties, synthesis, and key applications, with a focus on its utility in the development of novel therapeutics.

Core Molecular and Physicochemical Properties

2-(Difluoromethoxy)benzyl bromide, also known by its IUPAC name 1-(bromomethyl)-2-(difluoromethoxy)benzene, is an organic compound valued for its reactive benzyl bromide moiety and the unique electronic properties conferred by the difluoromethoxy group.^[1] The presence of the difluoromethoxy group can enhance lipophilicity and metabolic stability, making it an attractive feature in drug design.^[2]

Structural and Quantitative Data

The key identifying and physical properties of **2-(Difluoromethoxy)benzyl bromide** are summarized below for quick reference.

Property	Value	References
CAS Number	85684-64-6	[1] [3]
Molecular Formula	C ₈ H ₇ BrF ₂ O	[1] [3]
Molecular Weight	237.04 g/mol	[1] [3]
IUPAC Name	1-(bromomethyl)-2-(difluoromethoxy)benzene	[1]
Canonical SMILES	C1=CC=C(C(=C1)CBr)OC(F)F	[1]
Physical Form	Colorless to pale yellow liquid	[2]
Boiling Point	222 °C	
Density	1.555 g/cm ³	
Flash Point	108 °C	[1]
Refractive Index	1.518	

Synthesis of 2-(Difluoromethoxy)benzyl bromide

The primary synthetic route to **2-(Difluoromethoxy)benzyl bromide** is the radical bromination of the corresponding toluene derivative, 2-(difluoromethoxy)toluene. This reaction selectively targets the benzylic position due to the stability of the resulting benzyl radical.

Experimental Protocol: Radical Bromination of 2-(Difluoromethoxy)toluene

This protocol is adapted from established methods for the benzylic bromination of substituted toluenes.[\[3\]](#)

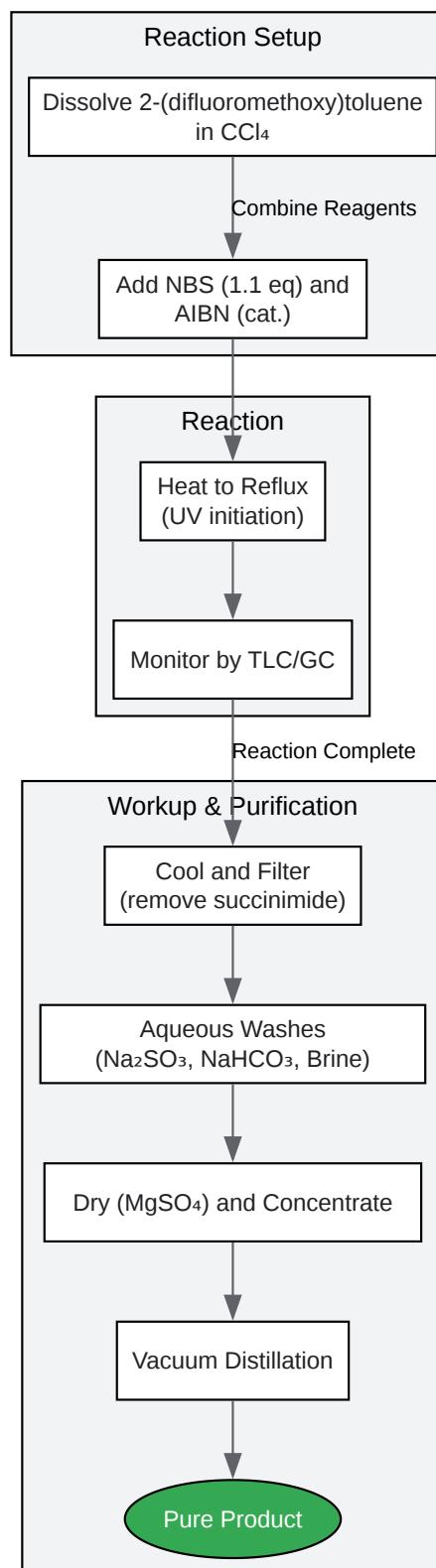
Materials:

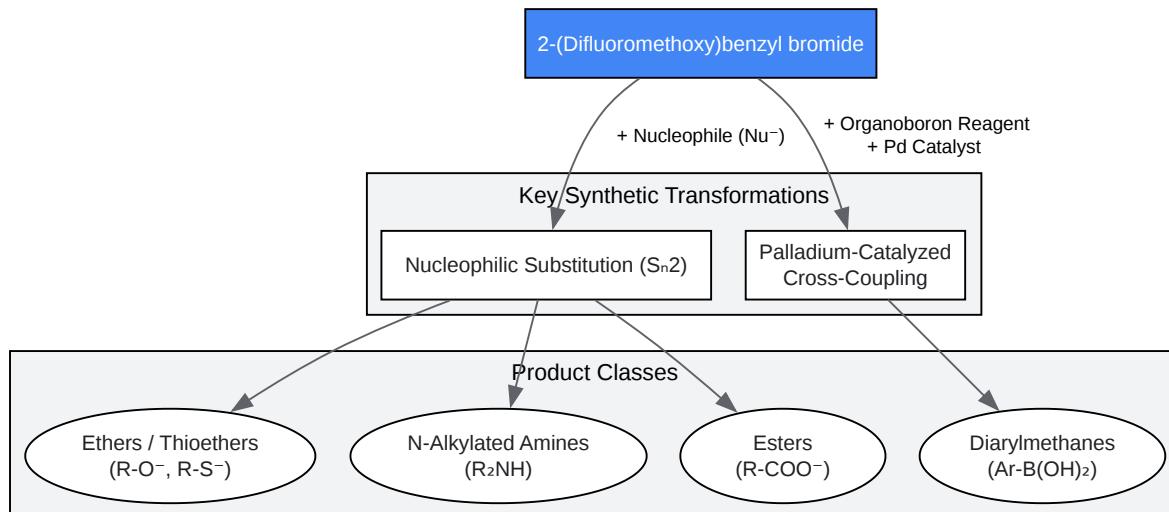
- 2-(Difluoromethoxy)toluene
- N-Bromosuccinimide (NBS)

- Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
- Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
- Saturated sodium bicarbonate solution
- Saturated sodium sulfite solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(difluoromethoxy)toluene (1.0 eq.) in CCl₄.
- Add N-Bromosuccinimide (1.1 eq.) and a catalytic amount of AIBN (0.02 eq.) to the solution.
- Heat the reaction mixture to reflux (approx. 77°C for CCl₄) under inert atmosphere. The reaction can be initiated by shining a UV lamp on the flask.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.
- Once the starting material is consumed, cool the reaction mixture to room temperature.
- Filter the mixture to remove the succinimide byproduct.
- Wash the filtrate sequentially with saturated sodium sulfite solution, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by vacuum distillation to yield pure **2-(Difluoromethoxy)benzyl bromide**.





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References

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